molecular formula C9H7BrN2O B2523411 5-Bromo-1-methoxy-2,7-naphthyridine CAS No. 2253639-30-2

5-Bromo-1-methoxy-2,7-naphthyridine

Cat. No.: B2523411
CAS No.: 2253639-30-2
M. Wt: 239.072
InChI Key: QTBPRUCDUGSUGI-UHFFFAOYSA-N
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Description

5-Bromo-1-methoxy-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H7BrN2O It is part of the naphthyridine family, which consists of fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methoxy-2,7-naphthyridine typically involves the bromination of 1-methoxy-2,7-naphthyridine. One common method includes the reaction of 1-methoxy-2,7-naphthyridine with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methoxy-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would produce a carbonyl-containing compound.

Scientific Research Applications

5-Bromo-1-methoxy-2,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methoxy-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2,7-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-1-methoxy-2,7-naphthyridine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.

    5-Bromo-2,7-naphthyridine:

Uniqueness

5-Bromo-1-methoxy-2,7-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-bromo-1-methoxy-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-4-11-5-8(10)6(7)2-3-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPRUCDUGSUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C(C=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-30-2
Record name 5-bromo-1-methoxy-2,7-naphthyridine
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